6-hydrazinylpyrimidine-4-carbonitrile
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Overview
Description
6-Hydrazinylpyrimidine-4-carbonitrile is a heterocyclic compound with the molecular formula C5H5N5. It is characterized by a pyrimidine ring substituted with a hydrazine group at the 6-position and a cyano group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-hydrazinylpyrimidine-4-carbonitrile typically involves the reaction of pyrimidine derivatives with hydrazine. One common method includes the reaction of 4,6-dichloropyrimidine with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Hydrazinylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Azo or azoxy derivatives.
Reduction: Amino-substituted pyrimidines.
Substitution: Various hydrazone derivatives.
Scientific Research Applications
6-Hydrazinylpyrimidine-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the synthesis of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 6-hydrazinylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
- 4-Amino-6-hydrazinylpyrimidine-5-carbonitrile
- 4,6-Dihydrazinylpyrimidine
- 6-Hydrazinylpyrimidine-2-carbonitrile
Comparison: 6-Hydrazinylpyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
1858358-56-1 |
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Molecular Formula |
C5H5N5 |
Molecular Weight |
135.13 g/mol |
IUPAC Name |
6-hydrazinylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C5H5N5/c6-2-4-1-5(10-7)9-3-8-4/h1,3H,7H2,(H,8,9,10) |
InChI Key |
IOWHEIZJZIRSCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN=C1NN)C#N |
Purity |
95 |
Origin of Product |
United States |
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